eCF309

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

eCF309 ist ein potenter, selektiver und zellpermeabler Inhibitor des mechanistischen oder mammalianen Zielproteins von Rapamycin (mTOR). mTOR ist eine Serin/Threonin-Proteinkinase, die als katalytische Untereinheit von zwei essentiellen Proteinkomplexen namens mTORC1 und mTORC2 fungiert . Diese Komplexe spielen eine zentrale Rolle in mehreren Signaltransduktionskaskaden und fungieren als Sensoren, die mehrere extrazelluläre und intrazelluläre Signale integrieren, um den Zellstoffwechsel, die Proliferation, das Überleben und die Migration zu koordinieren . Erhöhte mTOR-Signalgebung findet sich bei vielen Krebsarten, Stoffwechselstörungen und neurodegenerativen Erkrankungen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenprodukten und der endgültigen Verbindung. Die allgemeinen experimentellen Protokolle umfassen Mikrowellenbestrahlte Reaktionen, die in einem Biotage Initiator-Mikrowellensynthesizer durchgeführt werden, und nicht-Mikrowellenreaktionen, die unter einer inerten Stickstoffatmosphäre unter Verwendung wasserfreier Lösungsmittel durchgeführt werden . Die Synthese von Zwischenprodukten und der Leitverbindung umfasst die Verwendung verschiedener Reagenzien und Bedingungen, wie z. B. 1H-Pyrazolo[3,4-d]pyrimidin-4-amin und Formamid . Die endgültige Verbindung, this compound, wird durch eine Reihe von Reaktionen erhalten, einschließlich der Verwendung von Palladium(II)-acetat und Kaliumcarbonat .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die Verbindung wurde gegen 375 Wildtyp- und mutierte Kinasen profiliert und hat einen S-Score von 0,01, wenn sie bei 10 Mikromolar getestet wird . Die Acetalgruppe von this compound ist für die Bioaktivität und Stabilität der Verbindung im Zytoplasma notwendig . Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die Hemmung der mTOR-Kinaseaktivität und die Induktion des Zellzyklusarrestes .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als hochwertige chemische Sonde verwendet, um die Phosphorylierung von Proteinsubstraten mit hoher Selektivität zu untersuchen . In der Biologie wird this compound verwendet, um die ätiologische Rolle von mTOR und seinen Signalwegen in krankheitsrelevanten zellbasierten und in vivo-Modellen zu klären . In der Medizin wird this compound verwendet, um starke pharmakologische Beweise zu generieren, um eine Zielhypothese zu validieren oder zu widerlegen und geeignete Biomarker und rationale Kombinationsstrategien für Medikamente zu identifizieren . In der Industrie wird this compound verwendet, um die klinische Translation zu erleichtern und neue therapeutische Strategien zur Behandlung einer breiten Palette von Krebserkrankungen zu entwickeln .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der mTOR-Kinaseaktivität mit niedriger nanomolarer Potenz sowohl in vitro als auch in Zellen . Die Verbindung blockiert die Phosphorylierung von Proteinsubstraten mit hoher Selektivität und stört so die Signaltransduktionskaskaden, die von mTORC1 und mTORC2 vermittelt werden . Diese Hemmung führt zur Induktion des Zellzyklusarrestes und zur Unterdrückung des Zellstoffwechsels, der Proliferation, des Überlebens und der Migration . Die beteiligten molekularen Ziele und Pfade umfassen den Phosphorylierungsstatus von nachgeschalteten Molekülen wie 4E-BP1, AKT und P70-S6K .

Vorbereitungsmethoden

The synthesis of eCF309 involves several steps, including the preparation of intermediates and the final compound. The general experimental protocols involve microwave-irradiated reactions carried out in a Biotage Initiator microwave synthesizer and non-microwave reactions performed under an inert atmosphere of nitrogen using anhydrous solvents . The synthesis of intermediate compounds and the lead compound involves the use of various reagents and conditions, such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine and formamide . The final compound, this compound, is obtained through a series of reactions, including the use of palladium acetate and potassium carbonate .

Analyse Chemischer Reaktionen

eCF309 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has been profiled against 375 wild-type and mutant kinases and has an S-score of 0.01 when tested at 10 micromolar . The acetal group of this compound is necessary for the compound’s bioactivity and stability in the cytoplasm . The major products formed from these reactions include the inhibition of mTOR kinase activity and the induction of cell cycle arrest .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

eCF309 functions as an ATP-competitive inhibitor of mTOR, specifically targeting the mTORC1 and mTORC2 complexes. Key biochemical properties include:

- Potency : Exhibits low nanomolar potency with an IC50 ranging from 10 to 15 nM in both in vitro and cellular assays .

- Selectivity : Demonstrates high selectivity with an S-score of 0.01 at 10 µM, indicating minimal off-target effects compared to other kinases .

- Mechanism of Action : Inhibits the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K, thereby disrupting mTOR signaling pathways critical for cell cycle progression and metabolism .

Cellular Effects

The inhibition of mTOR by this compound leads to significant alterations in cellular behavior:

- Cell Growth and Proliferation : this compound effectively reduces cell viability and proliferation across various cancer cell lines, including glioma cells .

- Metabolic Regulation : The compound influences metabolic pathways by modulating gene expression related to cell growth and survival.

- Subcellular Localization : this compound is directed to specific organelles within the cell, ensuring effective interaction with its targets.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Cancer Research

This compound has been extensively studied for its potential in cancer therapy due to its ability to inhibit mTOR signaling, which is often dysregulated in tumors. Notable findings include:

- Glioma Studies : In a study focusing on glioma cells, this compound exhibited strong antiproliferative properties, outperforming several existing treatments. It was shown to synergize effectively with other inhibitors targeting the PI3K/mTOR pathway .

- Combination Therapies : Research indicates that combining this compound with other agents can enhance therapeutic efficacy against resistant cancer types by targeting multiple pathways simultaneously .

Chemical Biology

As a chemical probe, this compound serves as a valuable tool for elucidating the role of mTOR in various biological processes. Its high selectivity allows researchers to study mTOR's specific functions without interference from other kinases.

Case Studies

Wirkmechanismus

eCF309 exerts its effects by inhibiting the mTOR kinase activity with low nanomolar potency both in vitro and in cells . The compound blocks the phosphorylation of protein substrates with high selectivity, thereby disrupting the signal transduction cascades mediated by mTORC1 and mTORC2 . This inhibition leads to the induction of cell cycle arrest and the suppression of cell metabolism, proliferation, survival, and migration . The molecular targets and pathways involved include the phosphorylation status of downstream molecules such as 4E-BP1, AKT, and P70-S6K .

Vergleich Mit ähnlichen Verbindungen

eCF309 ist einzigartig in seiner niedrigen nanomolaren Potenz, hohen Selektivität und Zellpermeabilität im Vergleich zu anderen mTOR-Inhibitoren . Ähnliche Verbindungen umfassen andere mTOR-Inhibitoren wie Rapamycin, Everolimus und Temsirolimus . this compound zeichnet sich durch seine bemerkenswerte Potenz in Zellen und seine relativ einfache Synthese aus . Das Aldehydderivat von this compound zeigte keine Aktivität, was beweist, dass die Acetalgruppe für die Bioaktivität und Stabilität der Verbindung im Zytoplasma notwendig ist .

Biologische Aktivität

eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.

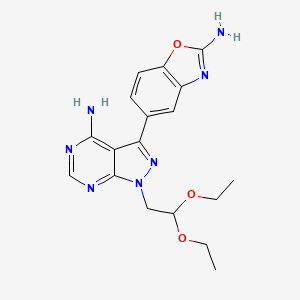

- Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- CAS Number : 2001571-40-8

- Molecular Formula : C15H19N5O2

- Purity : ≥98%

- Solubility : Cell-permeable

This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.

Potency and Selectivity

The potency of this compound is characterized by its low IC50 values:

| Target | IC50 (nM) | Selectivity |

|---|---|---|

| mTOR | 15 | High |

| PI3Kα (E545K mutant) | 981 | Moderate |

| DNA-PK | 90 | Moderate |

| DDR1 | 77 | Moderate |

This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .

Antiproliferative Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:

- MCF7 (breast cancer) : EC50 = 8.5 nM

- U87 (glioma) : EC50 = 13 nM

- T98 (glioma) : EC50 = 10 nM

The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .

Study on Glioma Cells

A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .

Eigenschaften

IUPAC Name |

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.